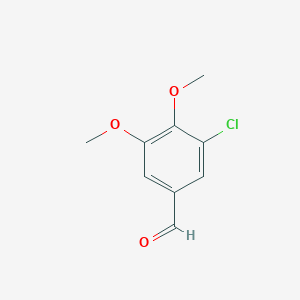

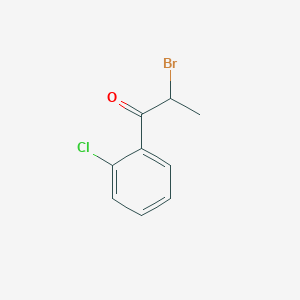

3-Chloro-4,5-dimethoxybenzaldehyde

Vue d'ensemble

Description

3-Chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals , and acts as a crucial starting material for heterocyclic compound synthesis .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4,5-dimethoxybenzaldehyde is C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis

The highly reactive nature of 3-Chloro-4,5-dimethoxybenzaldehyde allows its utilization as a reagent in organic synthesis . Within organic synthesis, it enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .Physical And Chemical Properties Analysis

3-Chloro-4,5-dimethoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 301.8±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.2±3.0 kJ/mol and a flash point of 131.2±25.5 °C . The index of refraction is 1.549, and it has a molar refractivity of 51.3±0.3 cm3 .Applications De Recherche Scientifique

- Summary of the Application : 3-Chloro-4,5-dimethoxybenzaldehyde (3C4DMB) is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or biochemical process being carried out. Unfortunately, the specific technical details or parameters are not provided in the source .

- Results or Outcomes : The results or outcomes would also depend on the specific application. In general, the use of 3C4DMB in organic synthesis and biochemistry can lead to the production of a variety of molecules, including agrochemicals .

- Summary of the Application : 3-Chloro-4,5-dimethoxybenzaldehyde has been used in the synthesis and characterization of new conductive polymers . These polymers are derived from poly (pyrrole-co-3,5-Dimethoxybenzaldehyde), and poly (pyrrole-co-2-Methoxybenzaldehyde), and are soluble in most organic solvents .

- Methods of Application : The polymers are synthesized by polycondensation of conjugated amine heterocycles and 3,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, in chloroform in the presence of exchanged maghnite as a catalyst .

- Results or Outcomes : These polymers present good candidates for the development of photovoltaic cells . The efficiency of the polymerization process was studied by varying the catalyst quantity, time, temperature, solvent, and molar ratio .

Organic Synthesis and Biochemistry

Polymer Science

- Field : Organic Synthesis

- Summary of the Application : 3-Chloro-4,5-dimethoxybenzaldehyde enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .

- Results or Outcomes : The use of 3-Chloro-4,5-dimethoxybenzaldehyde in organic synthesis can lead to the production of a variety of molecules .

- Field : Biochemistry

- Summary of the Application : 3-Chloro-4,5-dimethoxybenzaldehyde plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biochemical process being carried out .

- Results or Outcomes : The use of 3-Chloro-4,5-dimethoxybenzaldehyde in biochemistry can lead to the production of a variety of enzymes .

Synthesis of Diverse Compounds

Enzyme Synthesis

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Propriétés

IUPAC Name |

3-chloro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZCHEDPEAQEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286466 | |

| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4,5-dimethoxybenzaldehyde | |

CAS RN |

18268-68-3 | |

| Record name | 18268-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)